

A Comparative Guide to Analytical Methods for Mesalamine Impurity P

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Compound of Interest

Compound Name: Mesalamine impurity P

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This guide provides a comparative analysis of analytical methodologies for the quantification of **Mesalamine impurity P**, a critical quality attribute in the manufacturing of mesalamine-based drug products. The accuracy and precision of analytical methods are paramount for ensuring the safety and efficacy of pharmaceuticals. This document summarizes key performance data from published studies and outlines experimental protocols to assist in method selection and implementation.

Comparative Analysis of Analytical Methods

The primary analytical techniques for the determination of mesalamine and its impurities are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods offer high selectivity and sensitivity for separating and quantifying impurities, even at low levels. Below is a summary of validation parameters from different studies, which, while not always explicitly stating data for "Impurity P," are representative of the methods' capabilities for related mesalamine impurities.

Method Performance: Accuracy and Precision

Accuracy and precision are key indicators of a method's reliability. Accuracy is typically expressed as the percentage recovery of a known amount of analyte, while precision is measured by the relative standard deviation (%RSD) of a series of measurements.

| Method | Analyte(s) | Accuracy (% Recovery) | Precision (%RSD) |
|------------------|---------------------------------|--|---|
| UPLC Method 1 | Mesalamine & 6 Impurities | Not explicitly stated for each impurity, but the method was validated as per ICH guidelines. | < 2.0% for all impurities at the limit of quantification (LOQ).[1][2] |
| RP-HPLC Method 1 | Mesalamine & Impurities G, K, L | 94.8% - 96% | ≤ 0.65%[3] |
| RP-HPLC Method 2 | Mesalamine | 98.0% - 101.3% | < 2%[4] |
| RP-HPLC Method 3 | Mesalamine | 99.1% (at 20%), 98.6% (at 100%), 99.8% (at 150%) | 0.6% (at 100%)[5] |

Note: While specific data for **Mesalamine Impurity P** is not detailed in all cited literature, the validation of these methods under ICH guidelines suggests comparable performance for all specified impurities.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing analytical methods. The following sections outline the methodologies for the UPLC and RP-HPLC methods discussed.

UPLC Method for Mesalamine and its Impurities

This method is designed for the simultaneous determination of mesalamine and its related substances.

Chromatographic Conditions:

- Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 μ m)[1][2]
- Mobile Phase A: Buffer pH 2.2[6]

- Mobile Phase B: A mixture of buffer pH 6.0, methanol, and acetonitrile (890:80:30, v/v/v)[6]
- Gradient Elution: Utilized to separate all impurities.[1][2]
- Flow Rate: 0.7 mL/min[1][2]
- Detection Wavelength: 220 nm[1][2]
- Column Temperature: 40°C[1][2]
- Injection Volume: 7 µL[1][2]

Method Validation: The method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[1] Validation characteristics included system suitability, accuracy, precision, linearity, robustness, and stability.[1]

RP-HPLC Method for Mesalamine and Related Impurities (G, K, L)

This method provides a robust approach for the quantification of specific mesalamine impurities.

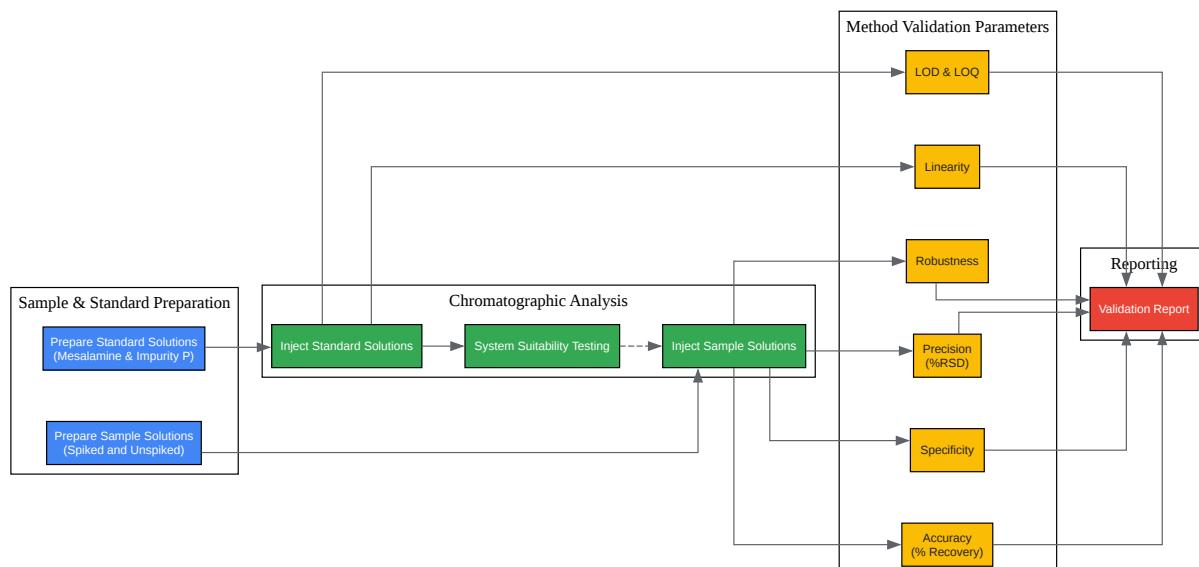
Chromatographic Conditions:

- Column: Agilent C18 (4.6 × 250 mm, 5 µm particle size)[3]
- Mobile Phase: Isocratic mixture of Methanol and 0.1% Acetic Acid (52:48% v/v)[3]
- Flow Rate: 0.85 mL/min[3]
- Detection Wavelength: 229 nm[3]
- Column Temperature: 25°C[3]

Method Validation: This method was validated in accordance with ICH Q2(R2) guidelines, covering specificity, linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantification (LOQ).[3]

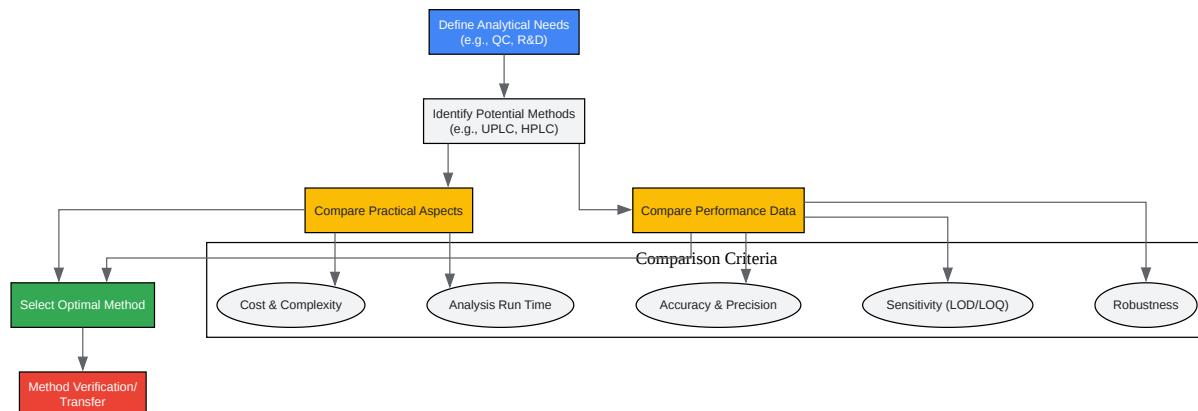
Visualizing Analytical Workflows

To better understand the processes involved in method validation and comparison, the following diagrams illustrate a typical experimental workflow and a logical framework for method selection.



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Caption: Experimental workflow for analytical method validation.



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Caption: Logical framework for comparing analytical methods.

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